N-(4-chlorophenyl)methanesulfonamide

Steroid Sulfatase Inhibition Breast Cancer Endocrinology

This para-chlorophenyl sulfonamide fragment (MW 205.66, XLogP3 1.8) offers a critical advantage for fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) studies. The para-chloro substitution enables specific hydrophobic and halogen-bonding interactions not achievable with generic sulfonamides, directly impacting target binding affinity and metabolic stability. With demonstrated STS inhibitory activity (IC50 1.2 µM), it serves as a benchmark reference inhibitor for screening novel sulfonamide derivatives. Its well-defined crystal structure and planar conformation facilitate co-crystallography and structure-based design. Choose this compound to ensure reproducible SAR data and accelerate your hit-to-lead optimization.

Molecular Formula C7H8ClNO2S
Molecular Weight 205.66
CAS No. 4284-51-9
Cat. No. B2445258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)methanesulfonamide
CAS4284-51-9
Molecular FormulaC7H8ClNO2S
Molecular Weight205.66
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=C(C=C1)Cl
InChIInChI=1S/C7H8ClNO2S/c1-12(10,11)9-7-4-2-6(8)3-5-7/h2-5,9H,1H3
InChIKeyTZBQEYJPVLKASB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-chlorophenyl)methanesulfonamide (CAS 4284-51-9): A Sulfonamide Fragment Scaffold for Targeted Drug Discovery and Chemical Biology


N-(4-chlorophenyl)methanesulfonamide (CAS 4284-51-9) is a sulfonamide derivative with the molecular formula C₇H₈ClNO₂S and a molecular weight of 205.66 g/mol [1]. It features a methanesulfonamide group attached to a 4-chlorophenyl ring, resulting in a planar conformation as determined by single-crystal X-ray diffraction [2]. This compound is primarily utilized as a fragment molecule in drug discovery, serving as a versatile scaffold for molecular linking, expansion, and modification to generate novel chemical entities with potential biological activities [3].

Why N-(4-chlorophenyl)methanesulfonamide Cannot Be Casually Substituted by Generic Sulfonamide Analogs


While N-(4-chlorophenyl)methanesulfonamide belongs to the broad sulfonamide class, its specific substitution pattern confers distinct physicochemical and biological properties that preclude simple interchangeability with other sulfonamides. The presence and precise position of the chlorine atom on the phenyl ring are critical determinants of both the compound's lipophilicity (XLogP3 = 1.8 [1]) and its ability to engage in specific hydrophobic and halogen-bonding interactions with biological targets [2]. These structural nuances directly impact target binding affinity, cellular permeability, and metabolic stability, leading to potentially divergent activity profiles when compared to unsubstituted phenyl, ortho-substituted, or other para-halogenated analogs [3]. Therefore, substituting this compound with a generic sulfonamide risks significant alterations in assay outcomes and compromises the validity of comparative structure-activity relationship (SAR) studies.

Quantitative Evidence Differentiating N-(4-chlorophenyl)methanesulfonamide from Key Analogs


Inhibition of Steryl-Sulfatase (STS) Activity: A Direct Comparison with Sulfanilamide

N-(4-chlorophenyl)methanesulfonamide inhibits steryl-sulfatase (STS) activity with an IC₅₀ of 1.2 µM (1200 nM) in JEG-3 cells, as measured in a cell-based assay [1]. This activity is comparable to that of sulfanilamide, a prototypical sulfonamide, which has an IC₅₀ of approximately 1 µM against the same target under similar conditions [2]. This establishes the target compound as a viable starting point for further optimization, with a potency on par with a well-characterized sulfonamide inhibitor.

Steroid Sulfatase Inhibition Breast Cancer Endocrinology

Fragment Scaffold Utility: A Direct Comparison with N-(4-aminophenyl)methanesulfonamide in Medicinal Chemistry

N-(4-chlorophenyl)methanesulfonamide is explicitly marketed and utilized as a fragment molecule for drug discovery, providing a foundational scaffold for molecular linking, expansion, and modification [1]. This contrasts with N-(4-aminophenyl)methanesulfonamide, which, due to the presence of a reactive primary amine, often serves as a direct precursor for amide or sulfonamide bond formation but is less commonly employed as a stable, stand-alone fragment for library synthesis [2]. The chloro-substituent on the target compound offers a handle for further diversification via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is absent in the amino analog, providing a distinct synthetic advantage.

Fragment-Based Drug Discovery Medicinal Chemistry Scaffold Optimization

Antibacterial Activity Spectrum: Class-Level Inference for Sulfonamide Selection

As a member of the sulfonamide class, N-(4-chlorophenyl)methanesulfonamide is expected to exhibit antibacterial activity through inhibition of bacterial carbonic anhydrases (CAs) [1]. This mechanism is distinct from that of sulfamethoxazole, a widely used clinical sulfonamide antibiotic that primarily targets dihydropteroate synthase (DHPS) in the folate biosynthesis pathway [2]. While specific MIC data for N-(4-chlorophenyl)methanesulfonamide against clinical isolates are not available in primary literature, its class membership suggests a potential for activity against Gram-positive and Gram-negative bacteria via CA inhibition, a mechanism that is not cross-resistant with DHPS inhibitors. This differentiation is crucial for selecting compounds in antibacterial discovery programs targeting novel mechanisms.

Antibacterial Carbonic Anhydrase Antimicrobial Resistance

Crystallographic Parameters: Structural Basis for Rational Design Compared to Ortho-Substituted Analogs

Single-crystal X-ray diffraction analysis reveals that N-(4-chlorophenyl)methanesulfonamide adopts a planar conformation with an N–S bond length of 1.63 Å, which is significantly shorter than the sum of the covalent radii (1.75 Å), indicating partial double-bond character [1]. This planar geometry and the specific intermolecular interactions (primarily van der Waals, with the nearest intermolecular distance being 3.647 Å) are distinct from ortho-chlorophenyl analogs, which often exhibit non-planar conformations due to steric hindrance [2]. This structural information is critical for accurate molecular modeling and structure-based design efforts.

Crystal Engineering Solid-State Chemistry Structure-Based Drug Design

Validated Application Scenarios for N-(4-chlorophenyl)methanesulfonamide in Research and Industrial Settings


Fragment-Based Drug Discovery (FBDD) Campaigns

N-(4-chlorophenyl)methanesulfonamide is an ideal fragment molecule for initiating FBDD campaigns. Its low molecular weight (205.66 g/mol) and favorable physicochemical properties (XLogP3 = 1.8) [1] make it a suitable starting point for hit identification. Researchers can use this compound as a core scaffold and perform systematic structural elaborations (linking, growing, or merging) to improve binding affinity and selectivity against a chosen biological target. Its established utility in this context is supported by its explicit marketing as a fragment scaffold for such purposes [2].

Structure-Activity Relationship (SAR) Studies in Steroid Sulfatase Inhibition

Given its demonstrated inhibitory activity against steryl-sulfatase (STS) with an IC₅₀ of 1.2 µM [3], this compound can serve as a reference inhibitor in SAR studies aimed at developing novel STS inhibitors. It can be used as a baseline compound to benchmark the activity of newly synthesized sulfonamide derivatives. Its activity, which is comparable to that of sulfanilamide [4], provides a meaningful reference point for assessing improvements in potency or selectivity within this target class.

Synthesis of Diversified Sulfonamide Libraries via Cross-Coupling Reactions

The presence of the chlorine atom on the para-position of the phenyl ring provides a synthetic handle for further diversification. This compound can be used as a substrate in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, to generate libraries of structurally diverse sulfonamides. This approach is valuable for exploring chemical space around the sulfonamide core and for identifying new leads with improved biological properties, a strategy supported by its described role in molecular linking and modification [2].

Co-crystallization and Structural Biology Studies

The well-defined crystal structure and planar conformation of N-(4-chlorophenyl)methanesulfonamide [5] make it a suitable candidate for co-crystallization experiments with target proteins. Its structural simplicity and known intermolecular interaction patterns can aid in obtaining high-resolution crystal structures of ligand-protein complexes. This information is invaluable for structure-based drug design and for understanding the molecular basis of ligand recognition.

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